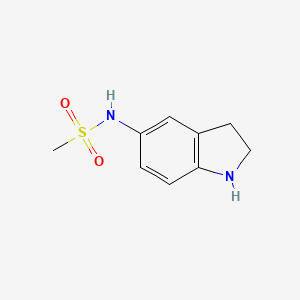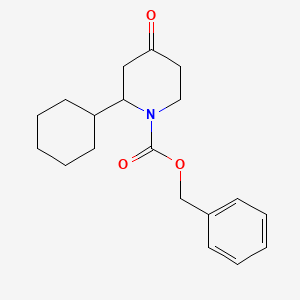![molecular formula C16H25N3O4S B8743184 [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H25N3O4S This compound is known for its unique structural features, which include a piperidine ring, an aminobenzenesulfonyl group, and a carbamic acid tert-butyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the reaction of piperidine with 4-nitrobenzenesulfonyl chloride to form 1-(4-nitrobenzenesulfonyl)piperidine. This intermediate is then reduced to 1-(4-aminobenzenesulfonyl)piperidine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the aminobenzenesulfonyl derivative is reacted with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the sulfonyl group can produce sulfides or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(4-Aminobenzenesulfonyl)piperidin-
Propriétés
Formule moléculaire |
C16H25N3O4S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)18-13-8-10-19(11-9-13)24(21,22)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) |
Clé InChI |
GFZRHGVLPOHOPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)
![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)



![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)

![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)





